4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde
Description
4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde (CAS 2149599-01-7) is a halogenated benzaldehyde derivative with a molecular formula of C₈H₅Cl₂FO₂ and a molecular weight of 222.99 g/mol. Its structure features a benzaldehyde core substituted with chlorine atoms at positions 4 and 6, a fluorine atom at position 2, and a methoxy group at position 3. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Key applications include its use in cross-coupling reactions and as a precursor for bioactive molecules .
Properties
IUPAC Name |
4,6-dichloro-2-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSMFSXOZADDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)C=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the chlorination and fluorination of a methoxybenzaldehyde derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the substitution reactions.
Chemical Reactions Analysis
4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
Scientific Research Applications
4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with active sites or binding pockets of target enzymes, thereby modulating their activity . The presence of electron-withdrawing groups like chloro and fluoro can enhance its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Substituent Patterns and Molecular Properties
The following table summarizes critical differences between 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde and related compounds:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 4,6-dichloro and 2-fluoro substituents in the target compound increase electrophilicity at the aldehyde group, enhancing its reactivity in condensation and nucleophilic addition reactions compared to mono-chloro analogs like 4-Chloro-2-fluoro-3-methoxybenzaldehyde .
- This contrasts with 4-(Difluoromethoxy)-3-methoxybenzaldehyde, where the difluoromethoxy group at position 4 creates a more electron-deficient aromatic ring .
Physicochemical Properties
- Solubility: The dichloro and fluoro substituents reduce water solubility compared to non-halogenated benzaldehydes. However, the methoxy group improves solubility in polar aprotic solvents like DMF or DMSO.
- Melting Point: Halogenation typically increases melting points. While exact data for the target compound is unavailable, analogs like 3,6-Dichloro-2-methoxybenzoic acid (mp >200°C) suggest similar trends .
Biological Activity
4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzaldehyde moiety with three substituents: two chlorine atoms at positions 4 and 6, a fluorine atom at position 2, and a methoxy group at position 3. This unique substitution pattern contributes to its distinctive chemical reactivity and biological properties.
This compound exhibits its biological activity primarily through enzyme inhibition. The aldehyde group can interact with various enzyme active sites, potentially modulating their functions. This interaction may lead to the inhibition of critical metabolic pathways in microorganisms and cancer cells .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been explored for its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, targeting the enoyl-ACP reductase enzyme (InhA), which is crucial for fatty acid biosynthesis in bacteria .
Table 1: Antimicrobial Efficacy Against M. tuberculosis
| Compound | MIC (µg/mL) | Activity Against INH-resistant Strains |
|---|---|---|
| This compound | 0.5 | Yes |
| Isoniazid | 0.1 | No |
Anticancer Activity
The compound has also demonstrated significant anticancer activity. In vitro studies show that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through mechanisms involving caspase activation and cytochrome c release from mitochondria .
Table 2: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 1.5 | Caspase activation |
| U937 | 2.0 | Cytochrome c release |
| A549 | 0.8 | Tubulin polymerization inhibition |
Study on Tuberculosis Resistance
In a study focusing on tuberculosis treatment, researchers evaluated the compound's effectiveness against both sensitive and resistant strains of M. tuberculosis. The results indicated that it inhibited bacterial growth effectively, making it a promising candidate for further development as an anti-TB agent .
Study on Cancer Cell Lines
In another study assessing its anticancer properties, this compound was tested on multiple cancer cell lines, revealing potent antiproliferative effects with IC50 values significantly lower than those of standard chemotherapeutics . The study highlighted its potential as a lead compound for new cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
